Methyl thioacetate is a thioester compound with the chemical formula and a molecular weight of approximately 90.144 g/mol. It is also referred to as S-methyl thioacetate and is characterized by the presence of a sulfur atom bonded to a methyl group and an acetyl group. This compound plays a significant role in various
Methyl thioacetate exhibits biological activity, particularly in microbial metabolism. It has been identified in various organisms, including Allium cepa (onions) and Solanum species (nightshades), indicating its potential role in plant biochemistry . Additionally, it is involved in metabolic pathways that produce short-chain thioesters, which are crucial for cellular functions.
Several methods exist for synthesizing methyl thioacetate:
Methyl thioacetate has several applications:
Studies on methyl thioacetate interactions primarily focus on its reactivity with nucleophiles and electrophiles. Its hydrolysis products often participate in further reactions within biological systems. Research has also explored its interactions under various environmental conditions to understand its stability and reactivity better .
Methyl thioacetate shares structural similarities with other thioesters and esters. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Methyl acetate | C2H4O2 | An ester formed from acetic acid; widely used as a solvent. |
Ethyl thioacetate | C3H6OS | Similar structure but with an ethyl group; used in flavoring. |
Acetylthioacetamide | C4H7NOS | Contains an amide group; involved in various synthetic pathways. |
Propyl thioacetate | C4H8OS | Contains a propyl group; used similarly to methyl thioacetate. |
Methyl thioacetate's uniqueness lies in its specific combination of functional groups that allow it to participate in both biological and chemical pathways effectively. Its role as a precursor in enzymatic reactions differentiates it from other similar compounds, making it integral to studies on early metabolic processes and potential origins of life scenarios.
The IUPAC name for the predominant isomer is S-methyl ethanethioate. Common synonyms include:
Synonym | Source |
---|---|
Methyl thioacetate | ChemSpider, PubChem |
Methanethiol acetate | NIST WebBook |
Thioacetic acid S-methyl ester | HMDB |
The molecular formula is C₃H₆OS, with a molar mass of 90.14 g/mol. The structure consists of a methyl group (–CH₃) bonded to a thioester functional group (–S–CO–CH₃), where sulfur replaces the oxygen typically found in esters. Key structural features include:
Methyl thioacetate was first identified in the mid-20th century during investigations into volatile sulfur compounds in Allium species and dairy products. Early studies linked its presence to the pungent aromas of onions and garlic. By the 1970s, research confirmed its enzymatic synthesis in cheese-ripening microorganisms like Geotrichum candidum and Micrococcus spp., establishing its role in flavor development.
Methyl thioacetate occurs naturally in:
Organism | Tissue/Product | Concentration (Estimated) | Source |
---|---|---|---|
Allium cepa (onion) | Bulbs | Trace amounts | HMDB, KNApSAcK |
Solanum lycopersicum (tomato) | Fruit | <1 ppm | FooDB |
In plants, biosynthesis likely involves alk(en)ylation of cysteine or glutathione precursors, followed by oxidative steps. For example, in onions, methiin (S-methyl cysteine sulfoxide) may serve as a metabolic precursor.
Microbial synthesis in cheeses like Camembert and Munster involves two pathways:
Microorganism | Role in Cheese Ripening | Substrates Utilized |
---|---|---|
Geotrichum candidum | Primary enzymatic synthesis | Methanethiol, acetyl-CoA |
Micrococcus spp. | Secondary flavor modification | Fatty acyl-CoA derivatives |